![molecular formula C19H30N2O7S2 B610937 SPDP-PEG4-acid CAS No. 581065-97-6](/img/structure/B610937.png)
SPDP-PEG4-acid
Overview
Description
SPDP-PEG4-acid is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
SPDP-PEG4-Acid is provided by CD Bioparticles for drug delivery . It is a monodispersed linear PEG .Molecular Structure Analysis
The chemical formula of SPDP-PEG4-acid is C19H30N2O7S2 . It has a molecular weight of 462.58 .Chemical Reactions Analysis
SPDP-type reagents have an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a suflhydryl-reactive 2-pyridyldithiol group at the opposite end . Pyridyldithiol reagents produce disulfide-containing linkages that can be cleaved with reducing agents such as dithiothreitol (DTT) .Physical And Chemical Properties Analysis
SPDP-PEG4-acid has a molecular weight of 462.58 . It appears as a liquid and its color ranges from colorless to light yellow . It is soluble in water .Scientific Research Applications
Protein Conjugation
SPDP-PEG4-acid, also known as PEG4-SPDP, is a multifunctional crosslinker used for protein conjugation . It can form amine-to-amine or amine-to-sulfhydryl crosslinks that contain a 4-unit polyethylene glycol (PEG) group and a reducible (cleavable) disulfide bond .
Efficient Amine Conjugation
The NHS ester in SPDP-PEG4-acid provides effective conjugation to lysines, N-termini of peptides, and other primary amines . This makes it a valuable tool in protein analysis and modification.
Reversible Sulfhydryl Conjugation
The pyridyldithiol group in SPDP-PEG4-acid enables disulfide linkage with reduced cysteines and other sulfhydryl groups . This provides a stable but cleavable bond, which is useful in reversible protein modifications.
Enhanced Solubility
The 4-unit polyethylene glycol (PEG) group in SPDP-PEG4-acid enhances the solubility of the crosslinker and linked proteins . This is particularly beneficial in applications where solubility is a critical factor.
Spacer Arm
SPDP-PEG4-acid has a spacer arm that connects primary amines and sulfhydryl targets at distances up to 25.7 angstroms . This allows for flexibility in protein conjugation and crosslinking experiments.
Crosslinking Experiments
SPDP-PEG4-acid is not limited to protein-related applications. It can be used to modify or crosslink a variety of molecules with primary amines and sulfhydryl groups . This broadens its application in scientific research.
Mechanism of Action
Target of Action
SPDP-PEG4-acid is a PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are proteins with primary amines and sulfhydryl groups .
Mode of Action
SPDP-PEG4-acid contains an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the other . The NHS ester effectively conjugates to lysines, N-termini of peptides, and other primary amines . The pyridyldithiol group forms a disulfide bond with reduced cysteines and other sulfhydryl groups, providing a stable but cleavable bond .
Biochemical Pathways
The SPDP-PEG4-acid linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This system is crucial for regulating the concentration of specific proteins and degrading misfolded proteins.
Pharmacokinetics
The pharmacokinetics of SPDP-PEG4-acid are influenced by its PEGylation. The 4-unit polyethylene glycol (PEG) spacer arm confers greater solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers . This increased solubility can enhance the bioavailability of the compound.
Result of Action
The result of SPDP-PEG4-acid action is the formation of a stable but cleavable bond between two proteins . This bond can be cleaved with reducing agents such as dithiothreitol (DTT) . The cleavage of this bond can be used to control the activity of the target protein, allowing for precise control over cellular processes.
Action Environment
The action of SPDP-PEG4-acid is influenced by the pH of the environment. The coupling reaction of the NHS ester with primary amines usually occurs in phosphate, carbonate/bicarbonate, or borate buffers with a pH value of 7 to 8 .
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O7S2/c22-17(5-16-29-30-18-3-1-2-6-21-18)20-7-9-26-11-13-28-15-14-27-12-10-25-8-4-19(23)24/h1-3,6H,4-5,7-16H2,(H,20,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDPYTZOKIVWAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301127165 | |
Record name | 3-[[13-Oxo-15-(2-pyridinyldithio)-3,6,9-trioxa-12-azapentadec-1-yl]oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301127165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SPDP-PEG4-acid | |
CAS RN |
581065-97-6 | |
Record name | 3-[[13-Oxo-15-(2-pyridinyldithio)-3,6,9-trioxa-12-azapentadec-1-yl]oxy]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581065-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[13-Oxo-15-(2-pyridinyldithio)-3,6,9-trioxa-12-azapentadec-1-yl]oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301127165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.